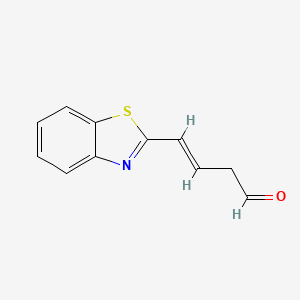
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal is a compound that features a benzothiazole moiety attached to a butenal chain. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzothiazole ring system imparts significant pharmacological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(1,3-benzothiazol-2-yl)but-3-enal typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde. The reaction is carried out under acidic or basic conditions, often using solvents like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient processes. The scalability of the synthetic route is crucial for industrial applications, and continuous flow reactors are sometimes used to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 4-(benzo[d]thiazol-2-yl)butanoic acid.
Reduction: 4-(benzo[d]thiazol-2-yl)but-3-en-1-ol.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials, such as fluorescent probes and sensors.
Mecanismo De Acción
The mechanism of action of (E)-4-(1,3-benzothiazol-2-yl)but-3-enal involves its interaction with specific molecular targets. The benzothiazole moiety can intercalate with DNA, inhibiting topoisomerase I and preventing DNA replication. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can inhibit enzymes like cyclooxygenase, reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline: Known for its antitumor activity via DNA intercalation and topoisomerase inhibition.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Exhibits anti-inflammatory properties by inhibiting cyclooxygenase.
Uniqueness
(E)-4-(1,3-benzothiazol-2-yl)but-3-enal is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to intercalate with DNA and inhibit key enzymes makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
19487-68-4 |
|---|---|
Fórmula molecular |
C11H9NOS |
Peso molecular |
0 |
Sinónimos |
3-Butenal,4-(2-benzothiazolyl)-(8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



